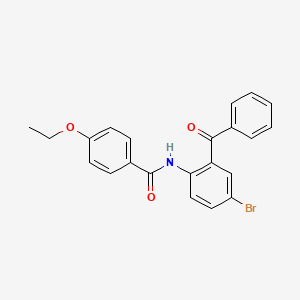

N-(2-benzoyl-4-bromophenyl)-4-ethoxybenzamide

Description

N-(2-Benzoyl-4-bromophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxybenzoyl group attached to an amide nitrogen, which is further substituted with a 2-benzoyl-4-bromophenyl moiety. This compound’s structure integrates electron-withdrawing (bromo, benzoyl) and electron-donating (ethoxy) groups, conferring unique physicochemical properties.

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO3/c1-2-27-18-11-8-16(9-12-18)22(26)24-20-13-10-17(23)14-19(20)21(25)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWBTLDQGKXZQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-4-ethoxybenzamide typically involves a multi-step process. One common method includes the bromination of 2-benzoylphenylamine, followed by the introduction of the ethoxybenzamide group through an amide coupling reaction. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the benzoyl group to a hydroxyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-benzoyl-4-bromophenyl)-4-ethoxybenzamide typically involves several steps, including acylation and bromination processes. The compound can be synthesized through the reaction of 4-ethoxybenzoic acid with a suitable benzoyl chloride derivative, followed by bromination at the para position. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic processes, although further studies are needed to elucidate the exact pathways involved .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity using methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results indicate that this compound possesses moderate antioxidant capabilities, which may contribute to its overall therapeutic potential by mitigating oxidative stress in biological systems .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation. The inhibition of pro-inflammatory cytokines has been observed in cell culture models, indicating a possible mechanism for its therapeutic action .

Cancer Treatment

The compound's ability to inhibit tumor growth has been a focal point of research. In vivo studies have shown promising results in reducing tumor size in xenograft models. The mechanism appears to involve both direct cytotoxic effects on cancer cells and modulation of angiogenesis .

Neuropathic Pain Management

This compound has been investigated as a potential treatment for neuropathic pain due to its reported ability to selectively inhibit nitric oxide synthase (NOS) isoforms. This selectivity may provide an advantage in minimizing side effects associated with broader NOS inhibitors .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-bromophenyl)-4-ethoxybenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoyl and bromophenyl groups can facilitate binding to active sites, while the ethoxybenzamide moiety may enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-benzoyl-4-bromophenyl)-4-ethoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Positional Isomerism in Bromophenyl Substitution

Bromine substitution on the phenyl ring significantly impacts molecular properties. lists three positional isomers:

- N-(2-Bromophenyl)-4-ethoxybenzamide (CAS 349619-26-7)

- N-(3-Bromophenyl)-4-ethoxybenzamide (CAS 333348-88-2)

- N-(4-Bromophenyl)-4-ethoxybenzamide (CAS 329059-46-3)

For example, N-(4-bromophenyl)-4-methoxybenzamide (CAS 301158-03-2) demonstrates distinct packing behaviors in crystal structures due to para-substitution .

Substituent Effects: Ethoxy vs. Methoxy

Replacing the ethoxy group with methoxy alters lipophilicity and electronic effects. In , N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide (compound 3) was synthesized via acid chloride coupling. The methoxy group’s smaller size and lower steric hindrance may enhance solubility in polar solvents compared to the ethoxy analog .

Nitro- and Sulfonyl-Substituted Analogs

Electron-withdrawing groups like nitro or sulfonyl modify reactivity and stability:

- N-[(6-Chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide (CAS 736953-59-6): The sulfonyl group increases acidity of the adjacent NH group, contrasting with the benzoyl group’s resonance stabilization .

Table 1: Structural and Property Comparison of Selected Benzamides

Biological Activity

N-(2-benzoyl-4-bromophenyl)-4-ethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a benzamide structure with a bromine substituent and an ethoxy group, which may influence its biological activity. The molecular formula is CHBrNO, and the compound's synthesis involves several steps that typically include the reaction of 4-bromoaniline with ethyl 4-oxobutanoate followed by acylation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzamide derivatives, including this compound. The compound was tested against a range of microbial strains using the disk diffusion method. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 8 |

The presence of the bromine atom is hypothesized to enhance the antimicrobial effect due to its electron-withdrawing properties, which may facilitate interaction with microbial cell membranes .

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound exhibited dose-dependent cytotoxicity, with IC values indicating significant antiproliferative effects.

| Cell Line | IC (µM) |

|---|---|

| MCF7 | 18 |

| A549 | 25 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells. Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation, such as cyclin-dependent kinases .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was found to be more effective than standard antibiotics like amoxicillin against certain bacterial strains. This study highlighted the potential for developing new antimicrobial agents from benzamide derivatives .

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of this compound. The study utilized flow cytometry to analyze cell cycle distribution in MCF7 cells after treatment. Results showed a significant accumulation of cells in the G0/G1 phase, indicating cell cycle arrest, which is a hallmark of many anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.